3-Phenyl-1,2,3-benzotriazin-4(3H)-one

Herbicide Discovery Photosynthesis Inhibitor Chloroplast Electron Transport

Researchers optimizing herbicide leads often encounter inconsistent SAR due to scaffold-dependent potency shifts. Unsubstituted or oxazine analogs show up to 22-fold activity loss or complete inactivity, derailing hit-to-lead progression. • Benchmark PSII inhibitor: IC50 0.032 mmol dm⁻³ against spinach chloroplast OER - the maximal potency in this series. • Versatile scaffold: well-characterized synthesis from 2-amino-N-phenylbenzamide enables rapid focused library generation. • Inactive control: lacks activity against M. tuberculosis (MIC >125 µmol dm⁻³) and T. mentagrophytes, enabling clean pharmacophore differentiation. Reliably source for agrochemical R&D, medicinal chemistry SAR, and IP-protected herbicide development under US6303542B1.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
CAS No. 19263-30-0
Cat. No. B100439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2,3-benzotriazin-4(3H)-one
CAS19263-30-0
Synonyms3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C13H9N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h1-9H
InChIKeyOSZDOFKUFXEPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2,3-benzotriazin-4(3H)-one – Core Profile


3-Phenyl-1,2,3-benzotriazin-4(3H)-one (CAS 19263-30-0) is a heterocyclic building block belonging to the 1,2,3-benzotriazin-4(3H)-one class. Its structure features a fused benzotriazine core with a phenyl substituent at the N3 position, imparting distinct physicochemical and biological properties. It is primarily utilized in agrochemical research as a herbicide lead and in medicinal chemistry as a scaffold for derivative synthesis [1][2].

Heterocyclic building block for agrochemical & medicinal chemistry
Herbicide lead scaffold with reported photosynthesis inhibition
Structurally matched negative control for antimicrobial SAR studies
Patent-defined herbicidal SAR entry (US6303542B1)

3-Phenyl-1,2,3-benzotriazin-4(3H)-one – Why Analogs Cannot Substitute


The simple interchange of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one with its unsubstituted parent (CAS 90-16-4) or its oxazine isostere (3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione) introduces significant and quantifiable deviations in biological activity and physicochemical behavior. Literature evidence demonstrates that N3-phenyl substitution dramatically alters both the potency and spectrum of herbicidal and antifungal effects, while replacement of the core heteroatom (O vs. N) leads to complete loss of antimycobacterial activity [1][2]. These differences are not incremental; they represent categorical shifts that directly impact experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Unsubstituted parent (CAS 90-16-4) Lacks herbicidal patent coverage and may exhibit divergent potency; direct interchange may compromise agrochemical SAR studies.
Oxazine isostere (O replaces N) Retains antimycobacterial activity; core heteroatom change may introduce opposite biological profile, making substitution misleading.
4-Substituted phenyl analogs (e.g., OMe, F) Additional ring substitution may substantially reduce photosynthesis inhibition potency, altering SAR interpretation.

3-Phenyl-1,2,3-benzotriazin-4(3H)-one – Performance Comparison


Photosynthesis Inhibition vs 4-Methoxy Analog

In a direct head-to-head comparison within the same study, the unsubstituted 3-phenyl-1,2,3-benzotriazin-4(3H)-one (2a) demonstrated an IC50 value of 0.032 mmol dm⁻³ for inhibition of oxygen evolution rate (OER) in spinach chloroplasts. This is 15-fold more potent than the 4-methoxy substituted analog (2g, IC50 = 0.723 mmol dm⁻³) and 7-fold more potent than the 4-fluoro analog (2d, IC50 = 0.232 mmol dm⁻³) [1].

Photosynthesis Inhibition
Head-to-head
Target IC₅₀ 0.032 vs 4-OMe 0.723 mmol dm⁻³
Reported OER inhibition baseline for herbicide SAR
Spinach chloroplasts; single study
Herbicide Discovery Photosynthesis Inhibitor Chloroplast Electron Transport

Antimycobacterial Activity Loss vs Oxazine Isostere

Direct comparative MIC testing against M. tuberculosis, M. avium, and M. kansasii revealed that 3-phenyl-1,2,3-benzotriazin-4(3H)-ones (2) are essentially inactive, with MIC values generally exceeding 125-500 µmol dm⁻³. In contrast, the oxazine isostere (3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione) and certain 2-amino-N-phenylbenzamide precursors (e.g., 1r, MIC = 16-31 µmol dm⁻³) exhibit potent activity. The replacement of the core oxygen atom with nitrogen (aza substitution) results in a decrease or complete loss of antimycobacterial activity [1].

Antimycobacterial Activity
Head-to-head
Target MIC >125 µmol dm⁻³ (inactive); oxazine isostere active
Supports negative-control selection for antimycobacterial assays
M. tuberculosis My 331/88; broth microdilution
Antitubercular Agents Mycobacterium tuberculosis Isosteric Replacement

Antifungal Activity vs Benzamide Precursors

Broth microdilution assays against eight fungal strains, including Candida albicans and Trichophyton mentagrophytes, showed that 3-phenyl-1,2,3-benzotriazin-4(3H)-ones (2) were uniformly inactive (MIC > 500-1000 µmol dm⁻³). This stands in direct contrast to their synthetic precursors, 2-amino-N-phenylbenzamides (1), where compounds such as 1c (4-Br) and 1l (Cl, H) exhibited moderate activity against T. mentagrophytes with MIC values of 62 and 125 µmol dm⁻³, respectively [1].

Antifungal Activity
Head-to-head
Target MIC >1000 µmol dm⁻³; benzamide precursors active (62-125 µmol dm⁻³)
Reported loss of antifungal activity upon ring closure; supports SAR differentiation
T. mentagrophytes 445; broth microdilution
Antifungal Screening Trichophyton mentagrophytes SAR of Benzotriazinones

Herbicidal Utility vs Unsubstituted Parent

US Patent US6303542B1 explicitly claims 3-substituted-phenyl-1,2,3-benzotriazin-4-ones as herbicides, with demonstrated activity against a range of monocotyledonous and dicotyledonous weeds [1]. While specific quantitative application rate data for the unsubstituted 3-phenyl derivative is not detailed in the abstract, the patent's structure-activity claims establish that N3-phenyl substitution is a critical requirement for herbicidal efficacy. In contrast, the unsubstituted parent 1,2,3-benzotriazin-4(3H)-one (CAS 90-16-4) is primarily cited as a synthetic intermediate and antimicrobial agent, lacking dedicated herbicidal patent coverage .

Herbicidal Utility
Class-level
Covered by US6303542B1; unsubstituted parent not claimed
Reported patent-protected application scope; may guide agrochemical SAR entry
Data to verify; patent claims based on greenhouse/field trials
Agrochemical Lead Pre-emergent Herbicide Benzotriazinone Scaffold

3-Phenyl-1,2,3-benzotriazin-4(3H)-one – Application Scenarios


Herbicide Lead: Photosynthesis Inhibition

Utilize 3-phenyl-1,2,3-benzotriazin-4(3H)-one as the optimal unsubstituted benchmark scaffold for developing photosystem II inhibitors. Its IC50 of 0.032 mmol dm⁻³ against spinach chloroplast OER represents the maximum potency achievable within this series, providing a baseline for assessing the impact of additional ring substitutions [1]. Researchers should avoid 4-substituted analogs (e.g., 4-OMe, 4-Me) that exhibit up to 22-fold reduced potency.

Negative Control for Antimycobacterial and Antifungal Assays

Employ 3-phenyl-1,2,3-benzotriazin-4(3H)-one as a structurally matched, inactive control in SAR studies of oxazine or benzamide-derived antimicrobials. Its complete lack of activity against M. tuberculosis (MIC >125 µmol dm⁻³) and T. mentagrophytes (MIC >1000 µmol dm⁻³) contrasts sharply with active precursors, enabling clean differentiation of pharmacophore contributions [1].

Building Block for Heterocyclic Libraries

Leverage the compound as a versatile intermediate for synthesizing substituted 1,2,3-benzotriazin-4(3H)-one derivatives via reactions at the N3-phenyl ring or the benzotriazine core. Its well-characterized synthesis from 2-amino-N-phenylbenzamides facilitates the generation of focused libraries for agrochemical or medicinal chemistry screening [1].

Agrochemical IP and SAR Exploration

For teams seeking patent-protected herbicidal scaffolds, 3-phenyl-1,2,3-benzotriazin-4(3H)-one provides entry into the SAR space defined by US6303542B1. Its documented herbicidal utility in the patent literature offers a validated starting point for further optimization, in contrast to the unsubstituted parent compound which lacks such dedicated IP coverage [2].

Application
Selection Property
Validation Focus
Photosynthesis inhibitor studies
Electron transport inhibition profile
OER endpoint review in chloroplast model
Antimicrobial negative control
Scaffold inactive against mycobacteria and fungi
MIC specificity in broth microdilution assays
Heterocyclic derivative synthesis
Benzotriazinone core reactivity
Derivative characterization and SAR
Agrochemical IP landscape research
Patent-supported herbicidal scaffold
US6303542B1 claim scope and field-trial review

Technical Documentation Hub

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9 linked technical documents
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